6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
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Overview
Description
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a heterocyclic compound that contains a bromine atom, a triazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated cascade reaction . This method is advantageous due to its efficiency and the ability to produce the desired compound in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes used in laboratory settings are scaled up for industrial production, with optimizations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in medicinal applications, the compound may interact with cellular targets to exert its therapeutic effects .
Comparison with Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can be compared with other similar compounds, such as:
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific carboxylic acid group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4BrN3O2 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-5(7(12)13)6-10-9-3-11(6)2-4/h1-3H,(H,12,13) |
InChI Key |
NEZGSPBXJRTLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Br)C(=O)O |
Origin of Product |
United States |
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